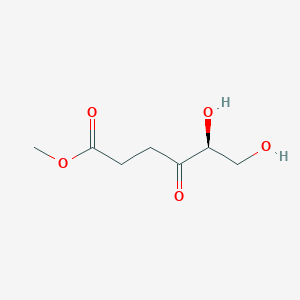

methyl (5S)-5,6-dihydroxy-4-oxohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

62797-08-4 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

methyl (5S)-5,6-dihydroxy-4-oxohexanoate |

InChI |

InChI=1S/C7H12O5/c1-12-7(11)3-2-5(9)6(10)4-8/h6,8,10H,2-4H2,1H3/t6-/m0/s1 |

InChI Key |

SBLWCDQWIUTZCA-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)CCC(=O)[C@H](CO)O |

Canonical SMILES |

COC(=O)CCC(=O)C(CO)O |

Origin of Product |

United States |

Stereochemical Considerations and Absolute Configuration of Methyl 5s 5,6 Dihydroxy 4 Oxohexanoate

Elucidation of the (5S) Stereochemistry

The determination of the absolute stereochemistry of a chiral molecule like methyl (5S)-5,6-dihydroxy-4-oxohexanoate would typically be achieved through a combination of spectroscopic and chemical methods.

One of the most definitive methods for determining absolute configuration is X-ray crystallography . If a single crystal of the compound or a suitable crystalline derivative can be obtained, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, confirming the (5S) configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the use of chiral derivatizing agents, is another powerful tool. By reacting the diol with a chiral agent (e.g., Mosher's acid), diastereomeric esters are formed. The differing magnetic environments of the protons near the chiral center in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration.

Chiroptical methods , such as circular dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light. While not always definitive on its own, experimental CD spectra can be compared with theoretical spectra calculated for the (S) and (R) enantiomers to assign the absolute configuration.

| Method | Principle | Application to this compound |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Would provide unambiguous confirmation of the (5S) configuration if a suitable crystal can be formed. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral reagent (e.g., Mosher's acid) leading to distinguishable NMR signals. | Analysis of the ¹H NMR shifts of the resulting diastereomeric esters would allow for the assignment of the absolute configuration at C5. |

| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. | Comparison of the experimental CD spectrum with theoretically calculated spectra for the (S) and (R) enantiomers. |

Diastereomeric and Enantiomeric Purity in Synthetic Applications

In any synthetic application, the stereochemical purity of a chiral building block is paramount. For this compound, both enantiomeric and potentially diastereomeric purity would be critical. If the C6 carbon were also a stereocenter, diastereomeric purity would need to be considered. Assuming C6 is not chiral, the primary concern is enantiomeric purity, often expressed as enantiomeric excess (ee).

High enantiomeric purity is crucial as the presence of the unwanted (5R) enantiomer can lead to the formation of undesired stereoisomers of the final product, potentially impacting its biological activity and complicating purification processes.

The enantiomeric purity is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) . These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of their relative amounts.

Advanced Synthetic Methodologies for Methyl 5s 5,6 Dihydroxy 4 Oxohexanoate and Its Derivatives

Chemical Synthesis Approaches

The synthesis of methyl (5S)-5,6-dihydroxy-4-oxohexanoate, a chiral molecule with multiple functional groups, requires precise control over stereochemistry and functional group manipulations. Advanced synthetic methodologies are employed to construct this intricate structure efficiently and with high stereoselectivity. These approaches range from the use of chiral auxiliaries and catalysts to sophisticated strategies for building the carbon skeleton and introducing the required functionalities.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

Asymmetric synthesis is fundamental to obtaining enantiomerically pure compounds like this compound. This is primarily achieved by using either chiral auxiliaries or chiral catalysts to influence the stereochemical outcome of key reactions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a non-chiral starting material. scielo.org.mx This converts the achiral substrate into a diastereomeric intermediate, allowing for stereoselective transformations. scielo.org.mx After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, often referred to as Evans auxiliaries, are among the most versatile and widely used chiral auxiliaries for stereoselective reactions such as aldol (B89426) additions and alkylations, which are key steps in building carbon backbones. wikipedia.orgresearchgate.net Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated superior performance in many asymmetric reactions. scielo.org.mx

Chiral catalysts , on the other hand, are substances that accelerate a chemical reaction and induce chirality in the product without being consumed. This catalytic approach is often more efficient as only a small amount of the chiral catalyst is needed. Asymmetric reduction of ketones, a crucial step for establishing the stereochemistry of hydroxyl groups, can be achieved with high enantioselectivity using chiral catalysts prepared from components like chiral lactams and borane (B79455). organic-chemistry.org Biocatalysis, which uses enzymes, represents another powerful strategy. For instance, the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a structurally related chiral building block, was effectively accomplished using the microorganism Lactobacillus kefir as a whole-cell biocatalyst.

| Strategy | Description | Key Features | Common Examples |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule temporarily attached to the substrate to direct the stereochemical course of a reaction. | - Stoichiometric use of the chiral moiety.

| Evans' Oxazolidinones, Camphorsultam, Sulfur-based auxiliaries. wikipedia.orgresearchgate.net |

| Chiral Catalysts | A chiral substance that controls the stereochemistry of a reaction without being consumed. | - Sub-stoichiometric (catalytic) amounts required.

| Chiral oxazaborolidines (CBS catalyst), BINOL-metal complexes, Enzymes (e.g., ketoreductases from Lactobacillus kefir). organic-chemistry.org |

Convergent and Divergent Synthetic Routes to the Hexanoate (B1226103) Skeleton

The construction of the six-carbon hexanoate skeleton can be approached using two primary strategic plans: convergent synthesis and divergent synthesis.

In contrast, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added, or a common intermediate is used to generate a library of structurally related compounds. researchgate.net This approach is a powerful tool for creating families of natural products or their analogues from a single, pluripotent late-stage intermediate. For the synthesis of this compound derivatives, a divergent strategy would allow for the efficient preparation of various related compounds by modifying a common functionalized hexanoate core, which is valuable for structure-activity relationship studies.

Strategies for Introducing and Manipulating the Dihydroxy and Oxo Functionalities

The targeted placement of the 5,6-dihydroxy and 4-oxo groups on the hexanoate skeleton requires specific and high-yielding chemical transformations. A common and effective strategy for introducing vicinal diol (dihydroxy) functionalities onto an aliphatic chain is through the dihydroxylation of a carbon-carbon double bond.

This is often accomplished in a two-step sequence involving the epoxidation of an appropriate alkene precursor using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, a reactive three-membered ring, can then be opened under acidic or basic conditions to yield the diol. The stereochemistry of the diol is controlled by the stereochemistry of the epoxide and the mechanism of the ring-opening reaction.

The introduction of the oxo (ketone) group at the C4 position can be achieved through the oxidation of a corresponding secondary alcohol. A wide variety of oxidizing agents are available, and the choice depends on the presence of other sensitive functional groups in the molecule. The aminooxy group of certain heterobifunctional reagents can react readily with keto groups, providing a pathway for introducing functionalities to keto-steroids and other complex molecules. nih.gov

Stereoselective Reduction Methods for Related α-Ketoesters and β-Ketoesters

The 4-oxo group in the target molecule classifies it as a γ-ketoester. However, the principles governing the stereoselective reduction of related α- and β-ketoesters are highly relevant for establishing the stereocenter at the C5 position via reduction of a precursor. The reduction of a ketone to a secondary alcohol creates a new chiral center, and controlling the stereochemical outcome of this step is critical.

Performing organic reactions in water is a key goal of green chemistry. Aqueous micellar aggregates, formed by surfactants, can create microenvironments that facilitate reactions between water-insoluble organic substrates and water-soluble reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.netresearchgate.net These systems can enhance reaction rates and influence selectivity. researchgate.net While NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones but not esters, its reactivity can be modulated in these systems. commonorganicchemistry.commasterorganicchemistry.comresearchgate.net The use of chiral surfactants can create a chiral environment at the interface of the micellar aggregates, enabling asymmetric reductions of esters by NaBH₄ alone, providing a simple and environmentally benign pathway for achieving enantioselectivity. nih.gov

Chelation control is a powerful strategy for directing the stereochemical outcome of a reduction when a substrate contains a nearby functional group capable of coordinating to a metal ion. In the reduction of β-ketoesters, a Lewis acidic reagent can form a rigid, cyclic chelate with the carbonyl and ester groups. The hydride reducing agent then attacks the coordinated ketone from the less sterically hindered face, leading to a predictable diastereomer.

Borane reagents, often used as complexes with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), are versatile reducing agents. organic-chemistry.org Their reactivity and selectivity can be enhanced by chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of ketones. organic-chemistry.org The Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is another example where a Lewis acid is used to enhance the reactivity of the carbonyl group and influence stereoselectivity. nih.gov

| Method | Reagents | Key Principle | Typical Application |

|---|---|---|---|

| Micellar Hydride Reduction | NaBH₄, Surfactant (e.g., chiral cationic amphiphiles), Water | Reaction occurs in a microenvironment created by micelles; chiral surfactants can induce asymmetry. nih.gov | Asymmetric reduction of esters and ketones in an aqueous, environmentally friendly system. |

| Chelation-Controlled Reduction | Hydride source (e.g., NaBH₄), Lewis Acid (e.g., CeCl₃, TiCl₄) | Formation of a rigid chelated intermediate directs the hydride attack to a specific face of the carbonyl. | Diastereoselective reduction of β-ketoesters and other functionalized ketones. nih.gov |

| Catalytic Asymmetric Reduction | Borane (BH₃·THF or BH₃·SMe₂), Chiral Catalyst (e.g., CBS catalyst) | A chiral catalyst complexes with the borane and the ketone to create a stereochemically biased transition state. organic-chemistry.org | Enantioselective reduction of prochiral ketones to chiral alcohols. researchgate.net |

Enzymatic and Biocatalytic Synthesis

The synthesis of stereochemically defined molecules such as this compound is a significant challenge in organic chemistry. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild conditions. nih.govresearchgate.net This approach utilizes enzymes or whole microbial cells to catalyze chemical transformations with exceptional precision, which is particularly advantageous for producing chiral compounds like the diol side chains of statin drugs. semanticscholar.orgsrce.hr

Whole-Cell Biotransformations and Engineered Microorganisms

Whole-cell biocatalysis is a cost-effective strategy that leverages the enzymatic machinery of microorganisms (e.g., bacteria, yeast) to perform desired chemical reactions. nih.govmdpi.com This method circumvents the need for expensive and time-consuming enzyme isolation and purification, and it provides a stable environment for the enzymes, often with endogenous systems for cofactor regeneration. rsc.orgnih.gov

Engineered microorganisms are frequently employed to enhance the efficiency and selectivity of these biotransformations. By overexpressing specific reductase enzymes, researchers can direct the metabolic flux towards the synthesis of a target chiral alcohol. For instance, recombinant Escherichia coli cells are commonly engineered to contain carbonyl reductases (KREDs) and glucose dehydrogenases (GDHs) for the asymmetric reduction of keto esters into chiral hydroxy esters, a key step in synthesizing statin side chains. psu.eduresearchgate.net The use of whole-cell systems can sometimes lead to the formation of byproducts due to the presence of multiple native enzymes with different stereoselectivities. mdpi.com However, careful selection of microbial strains and optimization of reaction conditions can minimize these issues. mdpi.com

Several microorganisms have demonstrated high activity in reducing structurally diverse ketones and aldehydes to their corresponding alcohols with high conversion rates. researchgate.net This versatility makes whole-cell systems a valuable tool in the biocatalytic toolbox for producing chiral intermediates for the pharmaceutical industry. nih.govresearchgate.net

| Microorganism / System | Target Reaction | Key Advantages | Reference |

| Recombinant E. coli | Asymmetric reduction of keto esters | High expression of desired enzymes; established cofactor regeneration systems. | psu.eduresearchgate.net |

| Lactobacillus species | (R)-specific reduction of ketones | Source of novel alcohol dehydrogenases with high stereoselectivity. | nih.gov |

| B. cereus TQ-2 | Asymmetric reduction of ketones and aldehydes | Versatile biocatalyst for a range of substrates. | researchgate.net |

Isolated Enzyme Catalysis for Enantioselective and Diastereoselective Reactions

While whole-cell systems are economical, using isolated enzymes offers greater control over the reaction, eliminating side reactions and simplifying downstream processing. nih.gov This approach is particularly beneficial for achieving high enantiomeric and diastereomeric purity, which is critical for pharmaceutical intermediates. semanticscholar.orgpsu.edu The stereoselective double reduction of a β,δ-diketo ester by a single diketoreductase is an example of an efficient route to statin side chains using an isolated enzyme. nih.gov

Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are NAD(P)H-dependent oxidoreductases that are widely used for the stereoselective reduction of prochiral ketones and aldehydes to chiral alcohols. researchgate.netfrontiersin.orgnih.gov These enzymes are powerful catalysts due to their broad substrate acceptance and often excellent enantioselectivity. researchgate.netfrontiersin.org

The synthesis of the (5S)-dihydroxy moiety in the target molecule requires the highly selective reduction of two carbonyl groups in a precursor molecule, such as a β,δ-diketo ester. The choice of enzyme is critical, as it determines the stereochemical outcome of the reaction. ADHs can exhibit different stereopreferences, described by Prelog's rule (delivering the hydride to the Re-face of the carbonyl to produce an (S)-alcohol) or anti-Prelog selectivity (delivering the hydride to the Si-face to yield an (R)-alcohol). mdpi.com Novel ADHs with specificities for either (R) or (S) alcohols have been identified in various bacteria, such as Lactobacillus strains, expanding the toolkit for asymmetric synthesis. nih.gov

| Enzyme Type | Source Organism (Example) | Substrate Type | Product Stereochemistry | Reference |

| Alcohol Dehydrogenase (ADH) | Lactobacillus sp. | Ketones, Keto esters | (R)-specific alcohols | nih.gov |

| Carbonyl Reductase (KRED) | Recombinant E. coli | Ethyl 4-chloroacetoacetate | (S)-ethyl 4-chloro-3-hydroxybutyrate | psu.edu |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatoleum aromaticum | Prochiral ketones, β-keto esters | (S)-alcohols | nih.gov |

To develop a feasible industrial process, the optimization of reaction parameters is essential. srce.hr Factors such as pH and temperature significantly affect enzyme activity and stability. For example, a study on the synthesis of a statin precursor using deoxyribose-5-phosphate aldolase (B8822740) (DERA) identified optimal conditions of pH 7.5 and 32.5 °C through a Design of Experiments (DoE) approach. mdpi.com

A major challenge in using ADHs and KREDs is the stoichiometric requirement for expensive nicotinamide (B372718) cofactors (NAD(P)H). organic-chemistry.org To make the process economically viable, an efficient in situ cofactor regeneration system is necessary. psu.eduorganic-chemistry.org Common methods involve coupling the primary reaction with a second enzymatic reaction. Popular systems include:

Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, regenerating NADP+ to NADPH. psu.edu

Formate (B1220265)/Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide, regenerating NAD+ to NADH. This system is advantageous as the product is an innocuous gas. organic-chemistry.org

Many substrates for biocatalytic reductions, such as complex keto esters, have poor water solubility. organic-chemistry.org Furthermore, high concentrations of these organic substrates or the resulting alcohol products can be toxic to the enzyme. Aqueous-organic biphasic systems provide an elegant solution to these problems. nih.gov

In such a system, the enzyme remains in the aqueous phase where it is most active, while the organic substrate resides primarily in the immiscible organic phase. nih.gov The substrate partitions into the aqueous phase at a low concentration, is converted by the enzyme, and the more hydrophobic product partitions back into the organic phase. This setup minimizes enzyme inhibition, overcomes solubility limitations, and can simplify product recovery. nih.gov Successful reductions of poorly water-soluble ketones have been achieved at high concentrations (>10 mM) in biphasic media with excellent conversion and enantioselectivity. organic-chemistry.org The choice of the organic solvent is crucial, as it must not denature the enzyme. tudelft.nl

Biocatalytic Advantages: High Stereoselectivity, Mild Conditions, and Green Chemistry Principles

The application of enzymatic and biocatalytic methods for synthesizing complex chiral molecules like this compound offers numerous advantages over traditional chemical synthesis. nih.govrsc.org

High Stereoselectivity: Enzymes are inherently chiral catalysts, capable of distinguishing between enantiomers or the enantiotopic faces of a prochiral substrate. This results in products with very high enantiomeric excess (e.e.) and diastereomeric excess (d.e.), often exceeding 99%. psu.edusci-hub.se This exquisite selectivity eliminates the need for chiral auxiliaries or protecting groups, shortening synthetic routes. rsc.org

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and atmospheric pressure. nih.gov This avoids the use of harsh reagents, extreme temperatures, and high pressures often required in chemical catalysis, leading to energy savings and improved process safety. sci-hub.se

Green Chemistry Principles: Biocatalysis aligns well with the principles of green chemistry. nih.govsci-hub.se Enzymes are biodegradable, non-toxic catalysts derived from renewable resources. rsc.org The high selectivity of enzymatic reactions leads to a significant reduction in waste (high atom economy, low E-factor) and byproducts, simplifying purification and minimizing environmental impact. rsc.orgpsu.edu The development of biocatalytic processes using water as a solvent further enhances their environmental credentials. sci-hub.se

Chemical Reactivity and Derivatization Strategies of Methyl 5s 5,6 Dihydroxy 4 Oxohexanoate

Oxo Group Transformations

The ketone at the C-4 position is a primary site for a variety of chemical transformations, including stereoselective reductions and carbon-carbon bond-forming reactions.

Stereoselective Reduction of the Ketone (C-4) to Hydroxyl Groups

The reduction of the C-4 ketone in dihydroxy ketoesters and related diketoesters is a critical step in the synthesis of many biologically active molecules, such as the side chains of statin drugs. nih.govnih.gov The goal is often to achieve high diastereoselectivity, yielding specific stereoisomers of the resulting triol. Both chemical and enzymatic methods have been successfully employed for this purpose.

Chemoenzymatic approaches, utilizing ketoreductases (KREDs) or alcohol dehydrogenases, have proven to be particularly effective in achieving high levels of stereocontrol. nih.gov These enzymes can selectively deliver a hydride to one face of the ketone, leading to the formation of a specific stereoisomer of the corresponding secondary alcohol. The stereochemical outcome is dependent on the specific enzyme used. For instance, different ketoreductases can produce either the syn- or anti-diol products from a β-diketo ester precursor with high enantiomeric and diastereomeric excess. nih.gov

Chemical methods for the diastereoselective reduction of β-hydroxy ketones often rely on the use of specific reducing agents and Lewis acids to control the stereochemical outcome. For example, the use of sodium borohydride (B1222165) in the presence of a chelating Lewis acid can favor the formation of the syn-diol through a cyclic transition state. Conversely, non-chelating, bulky reducing agents tend to favor the formation of the anti-diol by approaching the less sterically hindered face of the ketone.

Table 1: Examples of Stereoselective Reduction of 4-Oxo-Hexanoate Derivatives

| Substrate Type | Reagent/Catalyst | Major Product Stereochemistry | Reference |

|---|---|---|---|

| β,δ-Diketohexanoate ester | Lactobacillus brevis alcohol dehydrogenase | (5S)-5-hydroxy-3-ketohexanoate | nih.gov |

| β,δ-Diketo ester | Ketoreductase | syn or anti β,δ-dihydroxy ester | nih.gov |

| β-Hydroxy ketone | Sodium borohydride, Lewis acid | syn-Diol | General Principle |

| β-Hydroxy ketone | Bulky borohydride reagent | anti-Diol | General Principle |

Condensation and Addition Reactions

The C-4 ketone provides a handle for various condensation and addition reactions to form new carbon-carbon bonds. These reactions are fundamental in extending the carbon skeleton and introducing further complexity.

One such reaction is the Wittig reaction , where the ketone reacts with a phosphonium (B103445) ylide to form an alkene. This allows for the introduction of a double bond at the C-4 position with control over the geometry of the newly formed double bond depending on the nature of the ylide and the reaction conditions.

The Henry reaction (nitroaldol reaction) is another important carbon-carbon bond-forming reaction where the ketone reacts with a nitroalkane in the presence of a base. This reaction would introduce a β-nitro alcohol moiety at the C-4 position, which can be further transformed into other functional groups, such as an amino group or a ketone.

Other nucleophilic additions to the C-4 ketone are also feasible. For example, the addition of organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols at the C-4 position. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the adjacent stereocenters at C-5.

Hydroxyl Group Modifications

The vicinal diol at C-5 and C-6 offers numerous possibilities for derivatization, including protection, oxidation, and other functional group interconversions.

Protection and Deprotection Strategies

The selective protection of the hydroxyl groups is often a necessary step in a multi-step synthesis to prevent their interference with reactions targeting other functional groups. The vicinal nature of the diol in methyl (5S)-5,6-dihydroxy-4-oxohexanoate allows for the formation of cyclic protecting groups.

A common strategy is the formation of cyclic acetals or ketals by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. pressbooks.pub For instance, reaction with acetone (B3395972) or benzaldehyde (B42025) can form a five-membered dioxolane ring, protecting both hydroxyl groups simultaneously. The choice of the aldehyde or ketone can influence the stability and the conditions required for deprotection. These acetal (B89532) protecting groups are generally stable under basic and nucleophilic conditions but can be readily removed by treatment with aqueous acid. pressbooks.pub

Selective protection of the primary hydroxyl group at C-6 over the secondary hydroxyl group at C-5 can be achieved by using sterically hindered protecting group reagents. For example, silyl (B83357) ethers with bulky substituents, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), will preferentially react with the less sterically hindered primary alcohol.

Table 2: Common Protecting Groups for Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection |

|---|---|---|

| Isopropylidene (acetonide) | Acetone, acid catalyst | Aqueous acid |

| Benzylidene | Benzaldehyde, acid catalyst | Aqueous acid, hydrogenolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

Oxidation and Other Functional Group Interconversions

The hydroxyl groups can be oxidized to various carbonyl functionalities. Selective oxidation of the secondary alcohol at C-5 would yield an α-diketone, while oxidation of the primary alcohol at C-6 would result in an aldehyde, which could be further oxidized to a carboxylic acid. Achieving selectivity between the primary and secondary alcohols can be challenging but is often possible by choosing appropriate oxidizing agents and reaction conditions. For instance, certain reagents are known to selectively oxidize primary alcohols in the presence of secondary alcohols.

Oxidative cleavage of the C5-C6 bond is another possible transformation. Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the vicinal diol, leading to the formation of two new carbonyl groups. In the case of this compound, this would result in the formation of an aldehyde and a formate (B1220265) derivative.

The hydroxyl groups can also be converted to other functional groups. For example, they can be transformed into leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities, including halides, azides, and nitriles.

Ester Group Transformations

The methyl ester group can undergo several important transformations, including hydrolysis, transesterification, and conversion to other functional groups.

Saponification , the hydrolysis of the ester under basic conditions, would yield the corresponding carboxylate salt. Subsequent acidification would provide the carboxylic acid. It is important to note that β-keto acids can be prone to decarboxylation upon heating.

Transesterification can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This is a useful reaction for modifying the ester group, for example, to introduce a bulkier ester for steric protection or to attach the molecule to a solid support.

The ester group can also be converted into other functional groups. For instance, reaction with amines can lead to the formation of amides . This transformation is often carried out by first converting the ester to the more reactive acyl chloride or by using a catalyst to promote the amidation.

Lack of Publicly Available Research Data on the Chemical Reactivity of this compound

General chemical principles would predict that the functional groups present in this compound would undergo typical reactions. For instance, the methyl ester could be susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or undergo transesterification in the presence of an alcohol and a catalyst. The ketone functionality could be a site for reduction or nucleophilic addition reactions. Furthermore, the diol could be subject to oxidation or protection/deprotection strategies common in organic synthesis.

However, without specific studies on this compound, any discussion of its reactivity, including hydrolysis, transesterification, or conversion to amides and other carboxylic acid derivatives, would be purely speculative. Matters such as reaction conditions, yields, and the influence of the compound's stereochemistry on reactivity remain uncharacterized in the available literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on the chemical reactivity and derivatization strategies of this specific compound as requested in the outline. The information is simply not present in the public domain.

Applications of Methyl 5s 5,6 Dihydroxy 4 Oxohexanoate As a Chiral Synthon in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The precise stereochemistry of methyl (5S)-5,6-dihydroxy-4-oxohexanoate makes it an ideal starting point for the synthesis of various natural products and their structurally related analogs.

Analogs of Lipoxins and Leukotrienes

Lipoxins and leukotrienes are classes of biologically active eicosanoids derived from arachidonic acid that play crucial roles in inflammation and immune responses. The synthesis of analogs of these compounds is of significant interest for therapeutic applications. While direct synthesis from this compound is not extensively documented, a closely related derivative, methyl 5S-(benzoyloxy)-6-oxohexanoate, serves as a key intermediate in the synthesis of leukotriene B4. This highlights the utility of the core C6 chiral backbone provided by such synthons in constructing these complex lipid mediators. The synthesis of these analogs often involves the precise installation of additional stereocenters and conjugated double bond systems, for which the existing chirality in the precursor is instrumental.

Chiral Building Blocks for Fatty Acid Metabolites

The structural motif of this compound is representative of key fragments found in various fatty acid metabolites. As such, it serves as a valuable chiral building block for the synthesis of these molecules. The dihydroxy functionality can be differentially protected and manipulated to introduce further chemical diversity, allowing for the construction of a range of metabolites with specific stereochemical configurations. This approach is crucial for studying the structure-activity relationships of these metabolites and for developing new therapeutic agents that target fatty acid metabolic pathways.

Intermediate in Pharmaceutical Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that employ chiral building blocks like this compound.

Role in the Asymmetric Synthesis of HMG-CoA Reductase Inhibitors (Statins) and their Chiral Precursors

A protected form of this compound, specifically ethyl (5S)-5,6-(isopropylidenedioxy)-3-oxohexanoate, has been identified as a key intermediate in the synthesis of statins. This intermediate is prepared from (S)-malic acid and undergoes stereoselective reduction to furnish the desired diol precursor for the statin side chain. The use of this chiral synthon ensures the correct absolute stereochemistry at C5, which is crucial for the biological activity of the final drug molecule. This approach represents a convergent and efficient strategy for the synthesis of a wide range of statin drugs, including atorvastatin, rosuvastatin, and pitavastatin.

| Statin | Precursor derived from this compound |

| Atorvastatin | Chiral dihydroxyheptanoic acid side chain |

| Rosuvastatin | Chiral dihydroxyheptanoic acid side chain |

| Pitavastatin | Chiral dihydroxyheptanoic acid side chain |

Design and Synthesis of Analogues for Drug Discovery Research

The core structure of this compound provides a versatile scaffold for the design and synthesis of novel analogues in drug discovery research. By modifying the functional groups of this synthon, chemists can generate libraries of compounds with diverse pharmacological properties. For instance, the ketone and ester functionalities can be transformed into a variety of other groups, and the diol can be derivatized to explore different binding interactions with target proteins. This strategy has been applied to the development of new HMG-CoA reductase inhibitors with improved potency and pharmacokinetic profiles. The ability to readily access a range of stereochemically defined analogues is a significant advantage in the iterative process of drug design and optimization.

Stereoselective Introduction of Multiple Chiral Centers

The inherent chirality of this compound makes it an excellent starting material for syntheses requiring the stereoselective introduction of multiple chiral centers. The existing (5S) stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the controlled formation of new stereocenters.

For example, the reduction of the ketone at the C4 position can be controlled to produce either the syn or anti diol, depending on the choice of reagents and reaction conditions. This diastereoselective reduction is a powerful tool for generating specific stereoisomers of more complex molecules. Furthermore, the dihydroxy functionality at C5 and C6 can be used to direct metal-catalyzed reactions to specific faces of the molecule, enabling the stereocontrolled introduction of new functional groups and the construction of intricate three-dimensional structures. This level of stereochemical control is essential for the synthesis of complex natural products and pharmaceuticals where biological activity is highly dependent on the precise arrangement of atoms in space.

Analytical and Spectroscopic Methodologies for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For a molecule like methyl (5S)-5,6-dihydroxy-4-oxohexanoate, both ¹H and ¹³C NMR would provide crucial information.

Purity determination is also routinely performed using NMR. By integrating the signals corresponding to the compound against those of a known internal standard, a quantitative assessment of purity can be achieved.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical table based on general principles of NMR spectroscopy for similar structures, as specific experimental data is unavailable.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~2.8 | t | ~7.0 |

| H3 | ~2.6 | t | ~7.0 |

| H5 | ~4.2 | m | - |

| H6a | ~3.6 | dd | ~11.0, ~6.0 |

| H6b | ~3.5 | dd | ~11.0, ~4.0 |

| OCH₃ | ~3.7 | s | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for generating the molecular ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would be characteristic of the molecule's structure. Cleavage of the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups would be expected, providing valuable information to confirm the connectivity of the atoms. For instance, the loss of a methoxy (B1213986) group (-OCH₃) or a water molecule (-H₂O) would be anticipated fragmentation pathways.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are essential for assessing the purity of a sample and for separating different isomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric and diastereomeric purity of chiral compounds. To separate the enantiomers of this compound, a chiral stationary phase (CSP) would be employed. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. By comparing the peak areas of the enantiomers, the enantiomeric excess (ee) can be accurately determined. Similarly, diastereomers can be separated on either chiral or achiral stationary phases due to their different physical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization would be necessary prior to analysis. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These derivatives are more volatile and thermally stable, making them amenable to GC analysis. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides mass spectral data for identification and quantification.

Other Advanced Spectroscopic Techniques for Structural Elucidation

In addition to NMR and MS, other spectroscopic techniques can provide complementary structural information. Infrared (IR) spectroscopy would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and ester (C-O) functional groups present in the molecule. Circular Dichroism (CD) spectroscopy could be used to investigate the absolute configuration of the chiral center by observing the differential absorption of left and right circularly polarized light.

Computational and Theoretical Studies on Methyl 5s 5,6 Dihydroxy 4 Oxohexanoate

Conformational Analysis and Energy Landscapes

No studies detailing the conformational preferences, potential energy surfaces, or stable conformers of methyl (5S)-5,6-dihydroxy-4-oxohexanoate were identified. Such analyses are crucial for understanding the molecule's three-dimensional structure and its influence on reactivity and biological interactions.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Information regarding quantum chemical calculations, such as Density Functional Theory (DFT) studies, to elucidate reaction mechanisms, intermediates, and transition states involving this compound is absent from the surveyed literature. These studies would provide fundamental insights into its chemical behavior.

Molecular Modeling of Enzyme-Substrate Interactions for Biocatalytic Processes

There is no available research on the molecular modeling of this compound as a substrate for any enzyme. Such studies, including molecular docking and molecular dynamics simulations, are essential for understanding the specific interactions that govern biocatalytic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.